3-Benzyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Benzyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 3-Benzyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of benzylidene derivatives with thiazolidinone precursors under specific reaction conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with 3-benzyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst and solvent . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-Benzyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Benzyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Benzyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:
Thiazolidinones: These compounds share the thiazolidinone core structure and exhibit similar biological activities.
Pyridine derivatives: Compounds with pyridine rings may have comparable chemical properties and applications.
Benzylidene derivatives: These compounds feature benzylidene groups and may undergo similar chemical reactions. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties and applications.
Properties
Molecular Formula |
C16H12N2OS2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12N2OS2/c19-15-14(10-13-8-4-5-9-17-13)21-16(20)18(15)11-12-6-2-1-3-7-12/h1-10H,11H2/b14-10- |
InChI Key |
LUQDLMPMKVOELA-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=N3)SC2=S |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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